molecular formula C5H7NO B2533392 (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one CAS No. 154001-70-4

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B2533392
CAS No.: 154001-70-4
M. Wt: 97.117
InChI Key: KHLMVJUFZYQPEP-IMJSIDKUSA-N
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Description

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic lactam featuring a fused cyclopropane ring and a pyrrolidone-like structure. Its rigid scaffold, conferred by the bicyclo[3.1.0]hexane system, makes it a valuable intermediate in medicinal chemistry, particularly for designing constrained peptidomimetics and sigma receptor ligands . Key identifiers include:

  • CAS Number: 159172-92-6 (for the 6,6-dimethyl derivative)
  • Molecular Formula: C₆H₉NO
  • Stereochemistry: The (1S,5R) configuration defines its spatial arrangement, critical for biological interactions.

Properties

IUPAC Name

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLMVJUFZYQPEP-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154001-70-4
Record name rac-(1R,5S)-3-azabicyclo[3.1.0]hexan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is performed on a gram scale and provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed cyclopropanation method mentioned above is scalable and practical for industrial applications. This method’s efficiency and high yield make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of different derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary widely based on the specific reaction conditions. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield different amines or alcohols.

Scientific Research Applications

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways and processes .

Comparison with Similar Compounds

Substituent Variations in the Azabicyclohexane Core

Modifications to the bicyclic core significantly alter physicochemical and pharmacological properties. Below is a comparative table:

Compound Name Substituents CAS Number Key Applications/Synthesis Methods Reference
(1S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one 6,6-Dimethyl 159172-92-6 Intermediate for constrained peptides
(1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one 1-Phenyl substituent N/A Sigma receptor ligands (Ki = 15–80 nM)
(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Carboxylic acid at C2 33294-81-4 Building block for peptide synthesis
(1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane 4-Bromophenyl at C1 N/A Radioligand development
3-Azabicyclo[3.1.0]hexane-2,4-dione Dione structure at C2 and C4 148236-92-4 Potential diketopiperazine analogs

Key Observations :

  • Phenyl Derivatives : The introduction of a phenyl group at C1 (e.g., compound 11 in ) enhances affinity for sigma receptors, with enantiopure (1S,5R)-isomers showing superior activity (Ki = 15 nM vs. 80 nM for racemates).
  • Carboxylic Acid Derivatives : The (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 33294-81-4) exhibits a pKa of 2.38 and a melting point of 224–230°C, making it suitable for solid-phase peptide synthesis .

Stereochemical and Conformational Differences

The stereochemistry of the bicyclic system dictates both synthetic accessibility and biological performance:

  • (1S,5R) vs. (1R,5S) Isomers : Enantiomers often display divergent binding profiles. For example, (1S,5R)-1-phenyl-3-(3-phenylpropyl)-3-azabicyclo[3.1.0]hexan-2-one shows a 5-fold higher sigma receptor affinity than its (1R,5S)-counterpart .
  • Diastereomers: The 6,6-dimethyl derivative’s (1R,5S)-configuration (CAS 159172-92-6) is synthetically preferred due to improved stability over non-methylated analogs .

Biological Activity

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a nitrogen atom within the ring system, which is crucial for its biological interactions. The stereochemistry (1S,5R) indicates specific spatial arrangements that influence its binding affinity and selectivity towards biological receptors.

The biological activity of this compound is primarily attributed to its interaction with sigma receptors (σ receptors). These receptors are implicated in various neurological processes and are potential targets for treating disorders such as depression, anxiety, and substance abuse.

  • Binding Affinity : Studies have shown that derivatives of this compound exhibit moderate to high affinity for σ1 and σ2 receptors. For instance, specific derivatives demonstrated Ki values as low as 0.9 nM for σ1 receptors, indicating strong binding potential .

Pharmacological Applications

  • Analgesic Properties : Research indicates that compounds related to this compound may act as non-narcotic analgesics by modulating pain pathways through sigma receptor interaction .
  • Antidepressant Effects : Some studies suggest that these compounds could alleviate symptoms of depression by influencing neurotransmitter systems via σ receptor modulation .
  • Potential in Treating Substance Abuse : The interaction with σ receptors also positions these compounds as candidates for addressing issues related to addiction and withdrawal symptoms .

Comparative Biological Activity Table

CompoundBinding Affinity (Ki)Primary Activity
This compound0.9 nMσ1 receptor agonist
1-Phenyl-3-azabicyclo[3.1.0]hexane2.3 nMσ1 receptor agonist
Other derivativesVariesAnalgesic, antidepressant

Sigma Receptor Interaction Study

In a study evaluating the binding affinity of various azabicyclo[3.1.0]hexane derivatives, researchers found that the stereochemistry significantly influenced receptor selectivity and potency:

  • Dextrorotatory Isomers : Showed enhanced affinity for σ1 receptors compared to their levorotatory counterparts.
  • Selectivity Variations : Compounds with specific substituents displayed varied selectivity profiles, suggesting that modifications can tailor pharmacological effects .

Clinical Implications

The potential applications of this compound in clinical settings are promising:

  • Pain Management : As a non-narcotic analgesic alternative.
  • Mental Health Treatment : As a novel approach to managing depression and anxiety disorders.

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